Elloramycin D

Beschreibung

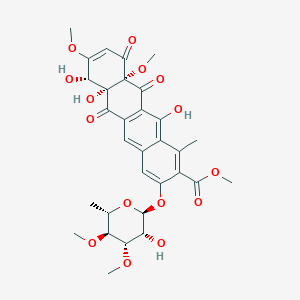

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H34O15 |

|---|---|

Molekulargewicht |

646.6 g/mol |

IUPAC-Name |

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-22(34)24(42-5)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24-,26+,29-,30+,31+/m0/s1 |

InChI-Schlüssel |

ATXJXGVGALFDOB-LNENUYDRSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)O)OC)OC |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)O)OC)OC |

Synonyme |

elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |

Herkunft des Produkts |

United States |

Biosynthesis of Elloramycin D

Producing Organism: Streptomyces olivaceus

The natural producer of Elloramycin (B1244480) is the soil-dwelling bacterium Streptomyces olivaceus Tü2353. microbiologyresearch.orgnih.govresearchgate.net Members of the genus Streptomyces are well-known for their ability to synthesize a vast array of secondary metabolites, including many clinically significant antibiotics and anticancer agents. S. olivaceus utilizes a complex enzymatic machinery to construct the tetracyclic core and sugar moieties of Elloramycin.

Genetic Basis of Elloramycin Biosynthesis

The biosynthesis of Elloramycin is governed by a set of genes, referred to as the elm genes. nih.govresearchgate.net Research has revealed that, unlike many other secondary metabolite pathways in actinomycetes, the genes required for Elloramycin production are not located in a single contiguous cluster on the chromosome. Instead, they are found in two distinct chromosomal loci. microbiologyresearch.orgnih.govuky.edu

A key genetic component is a 24.2 kb DNA segment contained within a cosmid designated cos16F4. microbiologyresearch.orgnih.gov This segment houses 17 elm genes that are responsible for the synthesis of the polyketide aglycone, subsequent modifications such as methylation, sugar transfer, and eventual export of the molecule. nih.govresearchgate.net However, this gene cluster alone leads to the production of the aglycone, 8-demethyltetracenomycin C (8-DMTC), not the final Elloramycin molecule. microbiologyresearch.orgnih.govresearchgate.net

The synthesis of the deoxysugar moiety, L-rhamnose, is encoded by a separate gene cluster. This cluster contains four genes (rhaA, rhaB, rhaC, and rhaD) located elsewhere on the S. olivaceus chromosome. nih.govresearchgate.net The essential role of this second gene cluster was confirmed through genetic experiments. When the rhaB gene was insertionally inactivated, the mutant strain was unable to produce Elloramycin and instead accumulated the aglycone 8-DMTC. nih.govresearchgate.netuky.edu Furthermore, co-expression of the cos16F4 gene cluster with the four rhamnose biosynthesis genes in a heterologous host, Streptomyces lividans, successfully reconstituted the production of Elloramycin. nih.govresearchgate.net

Table 1: Gene Clusters in Elloramycin Biosynthesis

| Gene Cluster | Location | Function | Key Genes |

|---|---|---|---|

| elm cluster | Contained in cos16F4 | Biosynthesis of the aglycone (8-DMTC), methylation, glycosylation, export | 17 elm genes |

The core structure of Elloramycin, the aglycone 8-demethyltetracenomycin C, is synthesized via a type II polyketide synthase (PKS) pathway. researchgate.net This pathway involves the sequential condensation of simple carboxylic acid units to build a long polyketide chain, which then undergoes a series of modifications and cyclizations to form the characteristic aromatic ring system.

The biosynthesis of the Elloramycin aglycone begins with the formation of a decaketide backbone. researchgate.netnih.gov This process is initiated by a minimal PKS which catalyzes the condensation of ten acetate-derived units (malonyl-CoA). The resulting 20-carbon linear poly-β-keto chain serves as the precursor for the tetracyclic ring system.

Once the linear polyketide chain is formed, it is subjected to a series of enzymatic tailoring reactions. These modifications, including cyclization and oxidation/hydroxylation, are crucial for creating the final, stable, and biologically active aglycone structure.

The flexible decaketide chain undergoes a precise series of intramolecular cyclization and aromatization reactions to form the rigid four-ring structure of the aglycone. This process is guided by specific cyclase enzymes within the PKS complex. The folding pattern for Elloramycin biosynthesis is proposed to follow a C7-C14 cyclization pathway. researchgate.netresearchgate.net This is similar to the cyclization patterns observed in the biosynthesis of other well-known aromatic polyketides like tetracenomycins and anthracyclines, which often involve C7–C12 and C5–C14 cyclizations to form the initial rings. nih.gov These enzymatic reactions ensure the correct regioselectivity of ring formation, which is critical for the final architecture of the molecule.

Following the initial cyclization events, the aglycone intermediate undergoes further tailoring through oxidation and hydroxylation reactions. nih.gov These steps add key functional groups to the molecule. One significant event is a triple hydroxylation of a penultimate intermediate, a reaction catalyzed by the enzyme ElmG. researchgate.net These oxidative modifications are vital for achieving the final chemical structure of 8-demethyltetracenomycin C before it is glycosylated with L-rhamnose to yield Elloramycin.

Table 2: Compounds Mentioned in this Article

| Compound Name | Abbreviation | Role in Biosynthesis |

|---|---|---|

| Elloramycin | Final bioactive product | |

| 8-demethyltetracenomycin C | 8-DMTC | The aglycone core of Elloramycin |

| L-rhamnose | The deoxysugar moiety attached to the aglycone |

Polyketide Synthase (PKS) Pathway for Aglycone Synthesis

Enzymatic Tailoring Steps

O-Methylation Processes

O-methylation is a critical tailoring step in the biosynthesis of the elloramycin aglycone and its sugar moiety. Following the initial cyclization of the decaketide chain to form early intermediates, specific O-methyltransferases catalyze the addition of methyl groups. The enzyme ElmNII is responsible for methylation at the 3-O-position, while ElmP carries out methylation at the 9-O-position of the tetracyclic ring structure. researchgate.net Further O-methylation events occur on the sugar moiety after it has been attached to the aglycone. These final modifications, which involve methylation at the 2', 3', and 4' positions of the rhamnose sugar, are essential for the formation of the mature Elloramycin D molecule. researchgate.netresearchgate.net

Deoxysugar Biosynthesis Pathway

The sugar component of this compound is a 2',3',4'-tri-O-methyl-α-L-rhamnose. researchgate.net Its biosynthesis begins with the formation of a nucleotide-activated deoxysugar, specifically dTDP-L-rhamnose, which serves as the donor substrate for the glycosylation step. acs.org In contrast to many antibiotic biosynthetic pathways where all necessary genes are located in a single cluster, the genes for L-rhamnose biosynthesis in S. olivaceus are found in a separate chromosomal locus from the main elloramycin (elm) gene cluster. nih.govmicrobiologyresearch.orgresearchgate.net

The biosynthesis of dTDP-L-rhamnose is a conserved four-step enzymatic pathway that begins with a glucose-1-phosphate precursor. acs.orgportlandpress.com In S. olivaceus, the four genes required for this process are designated rhaA, rhaB, rhaC, and rhaD. nih.govresearchgate.netuky.edu The pathway proceeds as follows:

Formation of dTDP-D-glucose : The enzyme RmlA (glucose-1-phosphate thymidylyltransferase) catalyzes the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose. frontiersin.org

Dehydration : The enzyme RmlB (dTDP-D-glucose 4,6-dehydratase) then converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. acs.orgportlandpress.com

Epimerization : RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) acts on the intermediate to produce dTDP-4-keto-L-rhamnose. portlandpress.com

Reduction : Finally, the enzyme RmlD (dTDP-4-keto-L-rhamnose reductase) reduces the keto group to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. portlandpress.com

Genetic experiments have confirmed the essential role of this pathway; the inactivation of the rhaB gene resulted in the accumulation of the aglycone 8-demethyltetracenomycin C (8-DMTC) and a complete halt in elloramycin production. nih.govuky.edu

The enzymes encoded by the rha gene cluster are critical for synthesizing the required sugar donor for this compound. Each enzyme performs a specific and essential transformation in the pathway.

| Enzyme | Gene | EC Number | Function |

| Glucose-1-phosphate thymidylyltransferase | rhaA (or rmlA) | 2.7.7.24 | Catalyzes the initial activation of glucose-1-phosphate with dTTP to form dTDP-D-glucose. frontiersin.org |

| dTDP-D-glucose 4,6-dehydratase | rhaB (or rmlB) | 4.2.1.46 | Performs a dehydration reaction to create the 4-keto-6-deoxy intermediate. portlandpress.com |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rhaC (or rmlC) | 5.1.3.13 | Catalyzes epimerization at carbons 3 and 5 to change the sugar's stereochemistry. portlandpress.com |

| dTDP-4-keto-L-rhamnose reductase | rhaD (or rmlD) | 1.1.1.133 | Conducts the final NADPH-dependent reduction to form dTDP-L-rhamnose. portlandpress.com |

Glycosylation Step and Glycosyltransferase Activity

The attachment of the deoxysugar to the aglycone is a pivotal step in the biosynthesis of many natural products, often crucial for their biological activity. nih.gov This reaction is catalyzed by enzymes known as glycosyltransferases (GTs), which recognize both the nucleotide-activated sugar donor and the aglycone acceptor.

In the elloramycin pathway, the glycosylation step is catalyzed by the enzyme ElmGT. nih.govqmul.ac.uk This glycosyltransferase is responsible for transferring the L-rhamnose moiety from the donor molecule, dTDP-L-rhamnose, to the 8-hydroxyl group of the aglycone, 8-demethyltetracenomycin C (8-DMTC). nih.govresearchgate.net The product of this reaction is 8-demethyl-8-α-L-rhamnosyltetracenomycin C, a late-stage intermediate that undergoes further tailoring via O-methylation to become the final elloramycin compound. qmul.ac.ukresearchgate.net

ElmGT is particularly noteworthy for its remarkable flexibility regarding its sugar donor substrate. nih.govresearchgate.net While its native substrate is dTDP-L-rhamnose, it has been shown to recognize and transfer a wide variety of other deoxysugars to the 8-DMTC aglycone. nih.gov This promiscuity includes the ability to transfer more than 20 different TDP-deoxysugars, including 2,6-dideoxysugars, 2,3,6-trideoxysugars, and sugars in both D- and L-configurations. researchgate.netacs.orgresearchgate.net This broad substrate tolerance makes ElmGT a valuable biocatalyst in combinatorial biosynthesis for generating novel glycosylated derivatives of elloramycin. acs.orgnih.gov Site-directed mutagenesis studies on ElmGT have shown that modifying specific amino acid residues, such as L309 and N312, can modulate this substrate flexibility, either enhancing the transfer of non-native sugars like L-olivose or increasing the precision for specific sugars. nih.gov

| Sugar Moiety Transferred by ElmGT | Isomeric Form |

| L-Rhamnose (native) | L |

| L-Olivose | L |

| D-Boivinose | D |

| 2,6-dideoxysugars | D and L |

| 2,3,6-trideoxysugars | D and L |

| Methyl-branched deoxysugars | D and L |

Genetic Organization of Biosynthetic Gene Clusters

The genetic blueprint for this compound biosynthesis is uniquely distributed across two separate and distinct gene clusters within the chromosome of Streptomyces olivaceus. This spatial separation of biosynthetic genes is an uncommon feature in prokaryotic secondary metabolism, where genes for a specific pathway are typically found clustered together in a single operon-like structure.

Identification of Distinct Chromosomal Loci

Initial genetic studies successfully identified a cosmid, designated cos16F4, that contained a significant portion of the genes required for Elloramycin biosynthesis. However, expression of this cosmid in a heterologous host led to the production of the aglycone 8-DMTC, but not the final glycosylated product, this compound nih.govresearchgate.net. This finding strongly suggested that the genes responsible for the biosynthesis of the L-rhamnose sugar moiety and its attachment were located elsewhere in the bacterial chromosome.

Subsequent investigations led to the identification of a second, distinct chromosomal locus containing the necessary genes for L-rhamnose biosynthesis. Co-expression of both the cos16F4 clone (containing the elm gene cluster) and a plasmid carrying the L-rhamnose biosynthetic genes (the rha gene cluster) in a suitable host organism resulted in the successful production of this compound nih.govresearchgate.net. This experiment definitively demonstrated that the biosynthesis of this complex molecule is dependent on the coordinated expression of genes from two spatially separated loci.

Analysis of Elm Gene Cluster

The elm gene cluster, housed within the cos16F4 cosmid, spans approximately 24.2 kb and contains 17 open reading frames (ORFs) that are directly involved in Elloramycin biosynthesis nih.govresearchgate.net. These genes encode the enzymatic machinery responsible for the synthesis of the polyketide aglycone, its subsequent modification, and the final glycosylation and export of the molecule. The functions of these genes have been deduced through sequence homology analysis and experimental studies.

| Gene | Proposed Function |

| _elm_PI | Type II polyketide synthase (PKS) ketosynthase α subunit |

| _elm_PII | Type II polyketide synthase (PKS) chain length factor/ketosynthase β subunit |

| _elm_PIII | Acyl carrier protein (ACP) |

| _elm_M1 | Methyltransferase |

| _elm_M2 | Methyltransferase |

| _elm_M3 | Methyltransferase |

| _elm_GT | Glycosyltransferase |

| _elm_C | Cyclase/Dehydratase |

| _elm_K | Ketoreductase |

| _elm_O | Oxygenase |

| _elm_R | Regulatory protein |

| _elm_T | Transporter/efflux protein |

| _elm_E | Transmembrane protein, likely involved in export |

| _elm_H | Dehydratase |

| _elm_F | Protein of unknown function |

| _elm_G | Dehydrogenase |

| _elm_I | Acyl-CoA synthetase-like protein |

Analysis of Rha Gene Cluster

The rha gene cluster is responsible for the synthesis of the activated sugar donor, dTDP-L-rhamnose, which is essential for the glycosylation of the Elloramycin aglycone. This cluster contains four key genes: rhaA, rhaB, rhaC, and rhaD. The enzymatic products of these genes work in a sequential manner to convert the primary metabolite glucose-1-phosphate into the final dTDP-L-rhamnose sugar.

The involvement of this gene cluster in Elloramycin biosynthesis was confirmed through gene inactivation experiments. Specifically, the insertional inactivation of the rhaB gene resulted in a mutant strain that was unable to produce this compound and instead accumulated the aglycone 8-DMTC nih.gov.

| Gene | Proposed Function |

| rhaA | Glucose-1-phosphate thymidylyltransferase |

| rhaB | dTDP-D-glucose 4,6-dehydratase |

| rhaC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |

| rhaD | dTDP-L-rhamnose synthase (reductase) |

The biosynthesis of dTDP-L-rhamnose begins with the action of RhaA, which converts glucose-1-phosphate and dTTP into dTDP-D-glucose. This is followed by the RhaB-catalyzed dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. The RhaC enzyme then carries out an epimerization reaction at positions 3 and 5 of the sugar ring, yielding dTDP-4-keto-L-rhamnose. Finally, RhaD, an NADPH-dependent reductase, reduces the keto group at position 4 to a hydroxyl group, resulting in the final product, dTDP-L-rhamnose nih.govnih.govdundee.ac.uk.

Molecular and Cellular Mechanisms of Action of Elloramycin D

Interaction with Ribosomal Translation Apparatus

The primary and most well-documented mechanism of action for Elloramycin (B1244480) D and related tetracenomycins is the inhibition of ribosomal translation. This process is critical for the synthesis of proteins, and its disruption has profound effects on cell viability and proliferation.

Binding Site within the Large Ribosomal Subunit

Current scientific understanding indicates that elloramycins, including Elloramycin D, exert their inhibitory effects on protein synthesis by binding within the polypeptide exit tunnel of the large ribosomal subunit (50S in prokaryotes). This tunnel serves as the conduit through which the newly synthesized polypeptide chain emerges from the ribosome. gauss-centre.eunih.govgersteinlab.org The binding of this compound within this tunnel is thought to be stabilized by interactions with ribosomal RNA (rRNA) and potentially ribosomal proteins that line the tunnel wall. The exact nucleotides and amino acid residues involved in the binding of this compound have not been definitively elucidated, but studies on other tunnel-binding antibiotics provide a framework for understanding this interaction. The chemical structure of this compound, with its planar tetracyclic core and sugar moiety, likely facilitates its insertion and stable binding within the tunnel.

Inhibition of Peptide Elongation

By physically occupying a portion of the polypeptide exit tunnel, this compound creates a steric blockade that hinders the progression of the nascent polypeptide chain. nih.gov This obstruction prevents the growing peptide from advancing, thereby stalling the process of peptide elongation. The ribosome, unable to move the newly formed peptidyl-tRNA from the A-site to the P-site, effectively comes to a halt. This leads to the premature termination of translation and the release of truncated, non-functional protein fragments. The inhibition of peptide elongation is a critical step in the antibacterial and potential antitumor activities of this compound.

Modulation of Nucleic Acid Processes

While the primary target of this compound appears to be the ribosome, its structural similarity to other well-characterized anthracyclines, such as doxorubicin (B1662922) and actinomycin D, suggests that it may also modulate nucleic acid processes. These mechanisms are central to the cytotoxic effects of many anticancer agents.

Interference with DNA Replication Pathways

Based on the known activities of other anthracyclines, it is plausible that this compound can interfere with DNA replication. One potential mechanism is through the intercalation of its planar aromatic core between DNA base pairs. mdpi.comnih.govijabbr.com This insertion can distort the DNA double helix, creating a physical barrier that impedes the progression of DNA polymerase and the replication fork. embopress.org

Another potential mechanism is the inhibition of topoisomerase II. embopress.orgmdpi.comembopress.org Topoisomerases are essential enzymes that resolve DNA topological problems during replication, such as supercoiling and catenation. By stabilizing the transient DNA-topoisomerase II cleavage complex, anthracyclines can lead to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that can trigger cell death. embopress.orgnih.gov While direct evidence for this compound's effect on topoisomerase II is limited, its structural features make this a probable secondary mechanism of action.

Cellular Responses to this compound Exposure

The molecular insults caused by this compound, primarily the inhibition of protein synthesis and potential damage to nucleic acids, trigger a variety of cellular stress responses. These responses are part of the cell's attempt to mitigate the damage and decide its fate – survival or death. dtu.dknih.govnih.govelifesciences.org

The accumulation of truncated proteins due to stalled translation and the potential for DNA damage can lead to the activation of stress-activated protein kinase pathways and the unfolded protein response. nih.govelifesciences.org If the cellular damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. tocris.comnih.gov Anthracyclines are well-known inducers of apoptosis. tocris.com The signaling cascades leading to apoptosis are complex but often involve the activation of caspases, a family of proteases that execute the dismantling of the cell.

Furthermore, the interference with DNA replication and transcription can lead to cell cycle arrest. nih.govmdpi.comaps.org Checkpoint mechanisms within the cell cycle monitor the integrity of the genome and the proper completion of cellular processes. If DNA damage is detected or if essential processes like protein synthesis are inhibited, the cell cycle can be halted at specific checkpoints (e.g., G1, S, or G2/M phases) to allow for repair or to initiate apoptosis if the damage is irreparable. nih.govnih.gov

Induction of Cell Cycle Perturbations

Many antitumor antibiotics exert their effects by interfering with the cell cycle, the process through which cells replicate their DNA and divide. youtube.com Anthracyclines, the class of compounds to which elloramycins are related, are known to induce cell cycle arrest, preventing cancer cells from proliferating. youtube.com This is often achieved by damaging the DNA or interfering with the enzymes essential for DNA replication and cell division. youtube.comyoutube.com

Potential Mechanisms of this compound-Induced Cell Cycle Arrest:

DNA Damage Checkpoint Activation: Should this compound function similarly to other DNA-damaging agents, it would likely trigger the cell's DNA damage response (DDR) pathways. youtube.commdpi.com These pathways involve sensor proteins that detect DNA lesions and activate a cascade of signaling molecules, leading to a halt in the cell cycle. mdpi.com This pause allows the cell time to repair the damage before proceeding with division. youtube.commdpi.com Key proteins in this process include ATM and ATR kinases, which can phosphorylate downstream targets to enforce cell cycle checkpoints at the G1/S and G2/M transitions. mdpi.com

Topoisomerase Inhibition: A common mechanism for anthracycline-like drugs is the inhibition of topoisomerase enzymes. youtube.com These enzymes are crucial for resolving DNA supercoils during replication and transcription. youtube.com By inhibiting topoisomerases, these drugs can lead to the accumulation of DNA strand breaks, which in turn activates cell cycle arrest and can lead to apoptosis (programmed cell death). youtube.com

Table 1: Potential Effects of this compound on Cell Cycle Phases

| Cell Cycle Phase | Potential Effect of this compound | Key Regulatory Proteins Potentially Involved |

| G1 Phase | Arrest, preventing entry into S phase. | p53, p21, Cyclin D/CDK4/6 |

| S Phase | Inhibition of DNA synthesis. | Topoisomerase II, DNA polymerase |

| G2/M Phase | Blockade, preventing entry into mitosis. | ATM/ATR, Chk1/Chk2, Cyclin B/CDK1 |

It is plausible that this compound could induce a G1 phase arrest, a common response to DNA damage, which is regulated by the tumor suppressor protein p53. nih.gov Upon activation, p53 can induce the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition. nih.gov Alternatively, if this compound causes DNA strand breaks during replication, it could trigger an S-phase or G2/M checkpoint arrest. learnoncology.ca

Activation of Cellular Stress Responses

In addition to direct interference with the cell cycle, cytotoxic compounds often induce various forms of cellular stress. The cell's ability to cope with this stress determines its fate—survival through adaptation or death.

Potential Cellular Stress Responses Activated by this compound:

Oxidative Stress: Many chemotherapeutic agents, including anthracyclines, are known to generate reactive oxygen species (ROS). youtube.comnih.gov ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. mdpi.comconicet.gov.armdpi.com An excess of ROS leads to a state of oxidative stress. mdpi.commdpi.com The cell responds to oxidative stress by upregulating antioxidant defense mechanisms. mdpi.com However, if the damage is too severe, it can trigger apoptotic pathways. mdpi.com

Unfolded Protein Response (UPR): The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. nih.govnih.gov Various stressors, including some anticancer drugs, can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. nih.govyoutube.com This activates a signaling network called the unfolded protein response (UPR). nih.govnih.govucsd.edu The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity. nih.gov However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govyoutube.com

Table 2: Potential Cellular Stress Pathways Activated by this compound

| Stress Response Pathway | Potential Triggers by this compound | Key Molecular Mediators | Cellular Outcome |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS). | Superoxide Dismutase (SOD), Catalase, Glutathione Peroxidase. | DNA damage, protein oxidation, lipid peroxidation, apoptosis. |

| Unfolded Protein Response (UPR) | Disruption of protein folding in the endoplasmic reticulum. | IRE1, PERK, ATF6. | Cell cycle arrest, apoptosis, adaptation. |

| DNA Damage Response (DDR) | DNA adducts, strand breaks. | ATM, ATR, p53, Chk1/Chk2. | Cell cycle arrest, DNA repair, apoptosis. |

The antitumor activity of anthracyclines is often linked to their ability to induce a robust DNA damage response. mdpi.com It is conceivable that this compound could activate a similar pathway, leading to the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks, and the activation of checkpoint kinases like Chk1 and Chk2. mdpi.com

Structure Activity Relationship Sar Studies of Elloramycin D and Analogues

Significance of the Glycosyl Moiety in Modulating Activity

The glycosyl group attached at the C-8 position of the aglycone is a pivotal determinant of the bioactivity of elloramycin (B1244480) analogues. Its identity, stereochemistry, and further modifications, such as methylation, are crucial for both the potency and the spectrum of activity. nih.gov

The native sugar in Elloramycin is a permethylated L-rhamnose. acs.org However, the glycosyltransferase involved in its attachment, ElmGT, has proven to be remarkably flexible. This enzyme can transfer a wide variety of both L- and D-deoxysugars, a feature that has been extensively exploited through combinatorial biosynthesis to generate a library of novel elloramycin analogues. mdpi.comresearchgate.netacs.orgresearchgate.net

By co-expressing the elloramycin aglycone-producing genes with gene clusters for the biosynthesis of different sugars, researchers have created analogues bearing moieties such as L-olivose, L-oleandrose, D-olivose, D-mycarose, and even a disaccharide of D-olivose. researchgate.netuni-saarland.de This glycodiversification has profound effects on bioactivity. A key finding is that glycosylation of 8-demethyl-tetracenomycin C can eliminate the cytotoxicity observed with the aglycone when tested against human cancer cell lines, while also significantly lowering antibacterial activity. mdpi.com

However, the specific sugar attached determines the final cytotoxic profile. For example, studies on hybrid analogues produced by combining elloramycin and oleandomycin (B1677203) gene clusters revealed varying levels of cytotoxicity against several human cancer cell lines. The analogue bearing L-oleandrose (2'-demethoxy-elloramycin) showed significant activity, whereas the one with L-olivose did not. uni-saarland.de This highlights that not just the presence, but the precise structure of the sugar is critical. An analogue featuring the branched sugar D-mycarose also exhibited notable antiproliferative activity. japsonline.com

| Compound | Attached Sugar Moiety | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 2'-demethoxy-elloramycin | L-Oleandrose | A549 (Lung Carcinoma) | 14.9 | uni-saarland.de |

| 2'-demethoxy-elloramycin | L-Oleandrose | MDA-MB-231 (Breast Carcinoma) | 25.4 | uni-saarland.de |

| 2'-demethoxy-elloramycin | L-Oleandrose | SK-Mel 30 (Melanoma) | ~25 | uni-saarland.de |

| 8-demethyl-8-α-L-olivosyl-tetracenomycin C | L-Olivose | A549, MDA-MB-231, SK-Mel 30 | > 40 | uni-saarland.de |

| 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | L-Oleandrose (unmethylated) | A549, MDA-MB-231, SK-Mel 30 | > 40 | uni-saarland.de |

The natural sugar of Elloramycin A is a 2',3',4'-tri-O-methyl-L-rhamnose. ucl.ac.uk This extensive methylation is not accidental and plays a crucial role in the molecule's bioactivity. The methylation is carried out sequentially by three specific O-methyltransferases—ElmMI, ElmMII, and ElmMIII—after the sugar has been attached to the aglycone. nih.govcjnmcpu.com

Studies have demonstrated that methylation of the sugar moiety significantly influences cytotoxicity. mdpi.com For instance, the unmethylated analogue 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C showed poor cytotoxic activity (IC50 > 40 µg/mL). uni-saarland.de In contrast, 2'-demethoxy-elloramycin, which contains two methyl groups on its sugar (at the C-3' and C-4' positions, effectively being a di-O-methyl rhamnose or oleandrose (B1235672) derivative), displayed a marked increase in cytotoxicity, with IC50 values ranging from 14.9 to 25.4 µg/mL against various cancer cell lines. nih.govuni-saarland.de This suggests that while glycosylation itself can reduce non-specific toxicity, subsequent methylation of the sugar is a key step to regain or enhance potent, targeted activity.

Conversely, for antibacterial applications, a different trend is observed. It has been reported that less methylated derivatives of elloramycin exhibit better antimicrobial activity against Gram-positive bacteria. acs.org This creates a fascinating dichotomy in the SAR, where the degree of sugar methylation can be tuned to favor either anticancer or antibacterial activity profiles.

Analysis of Structural Modifications on Bioactivity Profiles

Combinatorial biosynthesis has been the primary tool for exploring these modifications, allowing for the generation of hybrid molecules that would be difficult to access through traditional chemical synthesis. researchgate.netuni-saarland.de The general principles emerging from these studies are:

Glycosylation as a switch: The initial attachment of a sugar to the 8-DMTC aglycone tends to decrease both general cytotoxicity and antibacterial activity. mdpi.com This suggests the sugar moiety can mask the non-specific activity of the planar aromatic aglycone.

Sugar identity as a tuner: The specific type of sugar attached determines the potential for bioactivity. As seen with L-oleandrose versus L-olivose, structurally similar sugars can lead to vastly different outcomes in terms of cytotoxicity. uni-saarland.de

Methylation as an enhancer: Methylation, both on the aglycone (at C-8 and C-12a) and on the sugar, generally increases cytotoxic potency. mdpi.commdpi.com This is likely due to improved interaction with the ribosomal target and increased metabolic stability. nih.gov For antibacterial activity, however, less methylation on the sugar appears to be favorable. acs.org

The generation of 2'-demethoxy-elloramycin, which combines the 8-DMTC aglycone with a di-methylated oleandrose/rhamnose sugar, exemplifies this interplay, resulting in a potent cytotoxic agent. uni-saarland.de These findings demonstrate that rational design, guided by SAR principles, can be used to engineer elloramycin analogues with desired biological profiles, potentially separating cytotoxic from antibacterial effects.

Computational Approaches to SAR Prediction

While combinatorial biosynthesis provides the physical compounds for testing, computational methods offer a predictive framework to guide synthesis and rationalize observed activities. For elloramycin and its analogues, the primary target is known to be the ribosomal polypeptide exit channel, which provides a structural basis for computational docking studies. researchgate.netjapsonline.comacs.org

Molecular Docking: Although detailed docking studies for a wide range of elloramycin analogues are not extensively published, the known 3D structure of the ribosome allows for such in silico experiments. These models can be used to predict how different aglycone modifications or sugar moieties might fit into the binding pocket. For example, structural alignment of the related compound tetracenomycin X with cryo-EM data of its complex with the 70S ribosome has highlighted the crucial role of the C-4 hydroxyl group on the aglycone for binding. researchgate.net Similar approaches could predict the binding affinity of novel Elloramycin D analogues, helping to prioritize which candidates to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities. For a series of related analogues, like the glycosylated tetracenomycins, a QSAR model could be developed to predict cytotoxicity or antibacterial activity based on calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties). While specific QSAR models for elloramycins are not prominent in the literature, the methodology has been successfully applied to other classes of antibiotics, including tetracyclines.

Enzyme Modeling: Computational modeling has also been applied to the enzymes in the biosynthetic pathway. Homology modeling of the flexible glycosyltransferase ElmGT has been used to understand its structure and identify key amino acid residues in the sugar-binding region that are responsible for its broad substrate tolerance. researchgate.net This knowledge can guide site-directed mutagenesis of the enzyme to favor the transfer of specific, desired sugars, further enhancing the power of combinatorial biosynthesis. researchgate.net

Together, these computational tools represent a powerful adjunct to experimental work, enabling a more rational and efficient exploration of the vast chemical space of elloramycin analogues to develop new therapeutic leads.

Biosynthetic Engineering and Combinatorial Biosynthesis of Elloramycin D Derivatives

Strategies for Manipulating Elloramycin (B1244480) Biosynthesis

The manipulation of the elloramycin biosynthetic pathway leverages a deep understanding of its genetic organization. The genes responsible for the synthesis of the aglycone, 8-demethyl-tetracenomycin C (8-DMTC), are clustered together, while the genes for the biosynthesis of the TDP-L-rhamnose sugar moiety are located in a separate region of the chromosome. ebi.ac.ukresearchgate.netmicrobiologyresearch.org This unique arrangement necessitates specific strategies for pathway reconstruction and engineering.

A cornerstone of engineering elloramycin biosynthesis is the use of heterologous hosts. This approach involves transferring the biosynthetic gene cluster from the native producer, which can be slow-growing and genetically intractable, into a more well-characterized and easily manipulated host organism.

Streptomyces coelicolor has emerged as a preferred heterologous host for producing polyketides like Elloramycin D. nih.govnih.gov A significant advancement in this area is the use of genome-minimalized strains, such as S. coelicolor M1146. nih.govbiorxiv.org This "superhost" has had the gene clusters for its major native secondary metabolites removed, thereby reducing metabolic competition and potentially channeling more precursors towards the heterologously expressed pathway. nih.govbiorxiv.org

Researchers successfully integrated the elloramycin biosynthetic gene cluster, contained on a cosmid designated cos16F4iE, into the chromosome of S. coelicolor M1146. nih.govbiorxiv.orgresearchgate.net This integration, utilizing the ϕC31 integrase system, ensures stable maintenance of the genetic material, overcoming the instability often associated with extrachromosomal plasmids during scaled-up fermentations. nih.gov The resulting strain, S. coelicolor M1146::cos16F4iE, serves as a robust platform for producing the elloramycin aglycone and for further combinatorial biosynthesis experiments. researchgate.netacs.orgresearchgate.net

| Host Strain | Genetic Modification | Purpose | Resulting Product | Reference |

| Streptomyces coelicolor M1146 | Genome-minimalized (actinorhodin, undecylprodigiosin, etc. clusters removed) | Create a "clean" host with increased precursor availability for heterologous pathways. | N/A | nih.govbiorxiv.org |

| Streptomyces coelicolor M1146 | Integration of cos16F4iE (elloramycin aglycone cluster) into the genome via ϕC31 integrase. | Stable heterologous production of the elloramycin aglycone. | 8-demethyl-tetracenomycin C (8-DMTC) | nih.govresearchgate.net |

| Streptomyces coelicolor M512 | Heterologous expression of a partial elloramycin biosynthetic gene cluster. | To study limiting factors in glycoside formation. | Demonstrated that TDP-L-rhamnose synthesis was the limiting step. | nih.gov |

Before the widespread adoption of S. coelicolor M1146, other Streptomyces species were instrumental in deciphering the elloramycin pathway. Streptomyces lividans, a close relative of S. coelicolor, was an early choice for heterologous expression. ebi.ac.ukacs.org Expressing the cosmid 16F4, which harbors the aglycone biosynthesis genes (elm genes), in S. lividans resulted in the production of 8-DMTC, the non-glycosylated intermediate. ebi.ac.uknih.gov This pivotal experiment confirmed that cos16F4 contained the complete set of genes for the aglycone but lacked the necessary genes for the deoxysugar moiety. microbiologyresearch.orgacs.org

Furthermore, co-expression of cos16F4 with various sugar biosynthesis gene cassettes in S. lividans and Streptomyces albus led to the creation of novel glycosylated derivatives, highlighting the flexibility of the elloramycin glycosyltransferase, ElmGT. ebi.ac.ukcaister.com For instance, introducing the genes for TDP-L-rhamnose synthesis alongside cos16F4 into S. lividans successfully reconstituted the production of elloramycin. researchgate.netmicrobiologyresearch.org

| Host Strain | Genetic Element(s) Introduced | Resulting Product(s) | Reference |

| Streptomyces lividans | cos16F4 (elloramycin aglycone cluster) | 8-demethyl-tetracenomycin C (8-DMTC) | ebi.ac.ukacs.org |

| Streptomyces lividans | cos16F4 + pEM4RO (rhamnose biosynthesis genes) | Elloramycin | ebi.ac.ukresearchgate.netmicrobiologyresearch.org |

| Streptomyces albus | cos16F4 + oleandomycin (B1677203) sugar biosynthesis genes | Hybrid elloramycin analogs with L-olivose, L-oleandrose, and L-rhamnose moieties. | caister.com |

| Streptomyces argillaceus | cos16F4 | Novel tetracenomycins with d-olivose, l-rhodinose, d-mycarose, and a di-d-olivose disaccharide. | acs.org |

Directly modifying the biosynthetic gene clusters allows for precise control over the final structure of the molecule and can be used to increase production titers.

Gene inactivation and complementation are classical genetic techniques that have been crucial for confirming gene function within the elloramycin pathway. A key finding came from the targeted inactivation of the rhaB gene, which is part of the rhamnose biosynthetic cluster in the native producer, S. olivaceus. ebi.ac.ukresearchgate.net This gene encodes a dTDP-D-glucose 4,6-dehydratase, a critical enzyme for rhamnose synthesis. The resulting mutant strain was unable to produce elloramycin and instead accumulated the aglycone 8-DMTC. ebi.ac.ukresearchgate.netmicrobiologyresearch.org

This production could be restored (complemented) by introducing a functional copy of the rhamnose biosynthesis genes. microbiologyresearch.org Specifically, when the cosmid 16F4 was co-expressed with a plasmid (pEM4RO) carrying the four necessary rhamnose biosynthesis genes (rhaA, rhaB, rhaC, rhaD) in S. lividans, the synthesis of elloramycin was successfully achieved. ebi.ac.ukresearchgate.netmicrobiologyresearch.org These experiments provided definitive proof that the genes for elloramycin biosynthesis are located in two separate chromosomal loci. ebi.ac.ukmicrobiologyresearch.org Similar gene inactivation studies targeting glycosyltransferase genes have also confirmed their role in attaching the sugar moiety to the aglycone. nih.gov

Beyond assembling the core pathway, increasing the yield of this compound and its derivatives requires optimizing the metabolic flux within the host organism. This is achieved by modulating the expression of genes both within and outside the primary biosynthetic cluster. epicrispr.comfrontiersin.org

One successful strategy involves boosting the supply of essential precursors. For the polyketide backbone of elloramycin, which is derived from acetyl-CoA and malonyl-CoA, researchers have engineered the host to overproduce these building blocks. acs.org This was accomplished in S. coelicolor M1146::cos16F4iE by expressing the accA2BE gene cluster, which encodes an acetyl-CoA carboxylase, to enhance the conversion of acetyl-CoA to malonyl-CoA. biorxiv.orgdntb.gov.ua

Another approach targets the improvement of cellular respiration and energy supply, which can be limiting during intensive secondary metabolite production. The expression of the Vitreoscilla stercoraria hemoglobin gene (vhb) in the production host was shown to improve oxygen utilization, a critical factor for the multiple oxidative steps in the elloramycin pathway. biorxiv.orgdntb.gov.ua Additionally, enhancing the supply of the TDP-L-rhamnose sugar donor is a critical bottleneck for glycosylation. nih.gov Expressing genes from other pathways, such as the four-gene cassette from the oleandomycin cluster that directs dTDP-rhamnose synthesis, led to a remarkable 26-fold increase in the production of related glycosylated compounds, demonstrating the efficacy of this strategy. nih.gov

Precursor Directed Biosynthesis

Precursor-directed biosynthesis is a powerful strategy to generate novel analogues of natural products by feeding chemically synthesized, non-native precursor molecules to a mutant strain blocked in the biosynthesis of the natural precursor. In the context of elloramycin, this often involves using a mutant of the producing organism, Streptomyces olivaceus, or a heterologous host.

A common approach involves creating a mutant strain incapable of producing the natural starter or extender units for the polyketide synthase (PKS) complex. For instance, non-producer mutant strains created by inactivating genes responsible for generating specific starter units can be utilized. nih.gov When these mutants are supplied with synthetic analogues of the blocked precursor, the biosynthetic machinery can incorporate them to produce novel elloramycin derivatives. This method, also known as mutasynthesis, combines the strengths of chemical synthesis and molecular biology to create compounds that would be difficult to produce through chemical synthesis alone. nih.gov

Another key aspect of elloramycin biosynthesis is the scattered nature of its gene clusters. The genes for the polyketide aglycone, 8-demethyl-tetracenomycin C (8-DMTC), are located in one cluster, while the genes for the deoxysugar L-rhamnose are found in a separate chromosomal locus. microbiologyresearch.orgresearchgate.net This separation can be exploited for precursor-directed biosynthesis. A mutant strain with an inactivated rhaB gene, which is essential for L-rhamnose biosynthesis, accumulates the aglycone 8-DMTC. nih.govmicrobiologyresearch.org This aglycone-accumulating strain can then be used in biotransformation experiments where externally supplied, non-native sugar moieties can be attached.

Engineering Glycosyltransferase Promiscuity

The glycosyltransferase ElmGT, from the elloramycin biosynthetic pathway, is a key enzyme for generating diversity. It naturally attaches an L-rhamnose moiety to the 8-demethyl-tetracenomycin C (8DMTC) aglycone. nih.gov Crucially, ElmGT exhibits remarkable flexibility, or promiscuity, accepting a wide range of both L- and D-deoxysugars. nih.govresearchgate.net This inherent flexibility makes it an excellent target for protein engineering to further broaden or modulate its substrate specificity.

Site-Directed Mutagenesis of ElmGT

Site-directed mutagenesis has been successfully employed to alter the substrate preferences of ElmGT. Research has focused on amino acid residues within the nucleoside diphosphate-sugar binding region, particularly in a conserved α/β/α motif. nih.govresearchgate.net By introducing specific point mutations in this region, the efficiency of transferring different deoxysugars can be significantly changed.

A study by Ramos et al. targeted residues L309 and N312 of ElmGT. nih.govresearchgate.net The results demonstrated that specific amino acid substitutions could modulate the promiscuous activity of the enzyme. For example, certain mutations could enhance the transfer of specific sugars like L-olivose while reducing the transfer of others. researchgate.net This ability to fine-tune the enzyme's preference allows for the more precise generation of desired glycosylated derivatives.

| Original Residue | Mutant Residue | Sugar Substrate | Observed Effect on Transfer Efficiency |

| L309 | A | L-olivose | Increased |

| L309 | M | D-boivinose | Increased |

| N312 | S | D-olivose | No significant change |

| N312 | S | L-digitoxose | No significant change |

| N312 | Q | Various | Generally reduced transfer |

This table summarizes findings from studies on the site-directed mutagenesis of ElmGT, showing how specific amino acid changes affect its ability to transfer different deoxysugars to the 8DMTC aglycone. Data compiled from Ramos et al. (2009). nih.govresearchgate.net

Rational Design for Modified Sugar Transfer

Rational design of glycosyltransferases like ElmGT aims to predictably alter their function based on structural and mechanistic understanding. nih.govub.edu This approach relies on detailed knowledge of the enzyme's three-dimensional structure and its interaction with both the sugar donor and the aglycone acceptor. nih.gov Although the crystal structure of ElmGT itself may not be fully elucidated, models can be built based on homologous enzymes. researchgate.net

The goal of rational design is to re-engineer the enzyme's active site to accommodate new sugar donors or even to catalyze different types of glycosidic bonds. ub.edu For ElmGT, this involves identifying key residues in the donor-binding pocket that influence sugar recognition. nih.govresearchgate.net Computational modeling and simulation can predict how specific mutations will affect the binding energy and orientation of a potential sugar substrate, thereby guiding the experimental work of creating mutant enzymes with desired specificities. ub.edumdpi.com This strategy has been used to engineer other glycosyltransferases to alter substrate specificity and improve catalytic activity, providing a blueprint for future work on ElmGT. ub.edu

Generation of Novel Hybrid Elloramycin Analogues

Combinatorial biosynthesis is a technique that combines genes from different biosynthetic pathways to create novel "unnatural" natural products. caister.comdtic.mil This has been particularly successful for elloramycin, largely due to the flexibility of the ElmGT glycosyltransferase.

Introduction of Non-Native Deoxysugars

A highly effective method for generating novel elloramycin analogues is to co-express the elloramycin aglycone biosynthetic genes with gene cassettes responsible for producing various non-native deoxysugars. researchgate.net By introducing plasmids containing the biosynthetic genes for sugars like D-olivose, L-olivose, D-mycarose, and L-rhodinose into a host that produces the 8-DMTC aglycone, new glycosylated tetracenomycins can be created. acs.org

The promiscuity of ElmGT is central to this success, as it is capable of transferring these structurally diverse sugars to the aglycone. caister.comacs.org This approach has led to the production of numerous novel elloramycin analogues, including some with disaccharides attached. caister.com For example, co-expression of the elloramycin gene cluster (on cosmid 16F4) with genes from the oleandomycin pathway of S. antibioticus resulted in three new hybrid compounds featuring L-olivose and L-oleandrose moieties. researchgate.net

| Aglycone | Source of Sugar Biosynthesis Genes | Non-Native Sugar(s) Transferred | Resulting Hybrid Compound(s) |

| 8-demethyl-tetracenomycin C | S. antibioticus (oleandomycin pathway) | L-olivose, L-oleandrose | 8-demethyl-8-L-olivosyl-tetracenomycin C, 8-demethyl-8-L-oleandrosyl-tetracenomycin C |

| 8-demethyl-tetracenomycin C | S. argillaceus (mithramycin pathway) | D-olivose, L-rhodinose, D-mycarose | 8-demethyl-8-D-olivosyl-tetracenomycin C, 8-demethyl-8-L-rhodinosyl-tetracenomycin C, 8-demethyl-8-D-mycarosyl-tetracenomycin C |

This table illustrates the generation of novel elloramycin analogues through the introduction of non-native deoxysugar pathways. The flexible glycosyltransferase ElmGT attaches these sugars to the common aglycone. researchgate.netacs.org

Hybrid Biosynthesis with Genes from Other Polyketide Pathways

Beyond just swapping sugar moieties, entire gene sets from different polyketide pathways can be combined. The modular nature of polyketide synthases (PKS) allows for the creation of hybrid PKS enzymes that can produce novel polyketide backbones. While this is a more complex undertaking, it offers the potential for even greater structural diversity.

In the case of elloramycin, research has primarily focused on the glycosylation step for diversification. caister.comdtic.milacs.org However, the principle of hybrid biosynthesis has been demonstrated by introducing the elloramycin gene cluster into producers of other polyketides. For example, expressing the cosmid 16F4 (containing part of the elloramycin cluster) in the urdamycin-producing Streptomyces fradiae or the mithramycin-producing Streptomyces argillaceus led to the production of novel glycosylated tetracenomycins. acs.org These experiments confirm that the tailoring enzymes of one pathway can act on the products of another, highlighting a powerful route to new chemical entities.

Metabolic Engineering for Diversified Natural Products

Metabolic engineering has emerged as a powerful strategy for the diversification of natural products, including the anthracycline-like antibiotic this compound. By manipulating the biosynthetic pathways of microorganisms, novel derivatives with potentially improved or altered biological activities can be generated. This section focuses on the application of biosynthetic engineering and combinatorial biosynthesis to create a variety of this compound analogs.

The biosynthesis of elloramycin in Streptomyces olivaceus Tü 2353 is a complex process involving genes located in two separate chromosomal loci. microbiologyresearch.org One cluster of genes is responsible for the synthesis of the polyketide aglycone, 8-demethyltetracenomycin C (8-DMTC), while another cluster directs the biosynthesis of L-rhamnose, the sugar moiety attached to the aglycone. microbiologyresearch.orgresearchgate.net This separation presents both challenges and opportunities for metabolic engineering.

A key enzyme in the diversification of elloramycin is the glycosyltransferase ElmGT. acs.orgnih.gov This enzyme is responsible for attaching the sugar moiety to the 8-DMTC core and has been found to be remarkably flexible, accepting a wide range of sugar substrates. acs.orgnih.gov This "sugar flexible" nature of ElmGT is a cornerstone of the combinatorial biosynthesis efforts aimed at generating novel elloramycin derivatives. nih.govcaister.com

Researchers have successfully generated a variety of hybrid elloramycin analogs by co-expressing the elloramycin gene cluster with genes from other antibiotic biosynthetic pathways. caister.com For instance, by introducing genes for the biosynthesis of L-olivose, L-oleandrose, and L-rhamnose from Streptomyces antibioticus into a host strain containing the elloramycin aglycone genes, new derivatives with different sugar moieties were produced. caister.com

One of the significant achievements in this area is the creation of tetracenomycin derivatives with novel sugar attachments. By expressing genes for the biosynthesis of various deoxysugars in a host strain engineered to produce 8-DMTC and the ElmGT enzyme, a portfolio of new compounds has been synthesized. nih.govresearchgate.net These include derivatives glycosylated with D-olivose, D-mycarose, and even a diolivosyl disaccharide. nih.govcaister.com

The engineering of deoxysugar biosynthetic pathways has been systemized through the development of "BioBricks," which are standardized genetic parts that can be easily assembled. acs.orgresearchgate.net This approach has facilitated the construction of pathways for various TDP-deoxysugars, which can then be transferred into the 8-DMTC-producing host to generate a library of new tetracenomycins. acs.orgresearchgate.net This strategy has led to the production of several new derivatives, including those with D-fucosyl, D-allosyl, and D-quinovosyl moieties. researchgate.net

Furthermore, site-directed mutagenesis of the ElmGT enzyme has been explored to modulate its substrate specificity. ebi.ac.uknih.gov By altering specific amino acid residues in the enzyme's sugar-binding pocket, it is possible to fine-tune its activity, making it more or less receptive to particular sugar donors, thereby directing the biosynthesis towards desired novel compounds. ebi.ac.uknih.gov

The following tables summarize some of the engineered derivatives of this compound and the metabolic engineering strategies employed.

| Engineered Derivative | Aglycone | Sugar Moiety | Engineering Strategy | Reference |

| 8-demethyl-8-β-D-mycarosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-mycarose | Co-expression of mithramycin sugar biosynthesis genes with the elloramycin aglycone cluster. | caister.com |

| 8-demethyl-8-β-D-olivosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-olivose | Co-expression of mithramycin sugar biosynthesis genes with the elloramycin aglycone cluster. | caister.com |

| 8-demethyl-8-β-D-olivo-3'-1''-β-D-olivosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-olivo-D-olivose | Co-expression of mithramycin sugar biosynthesis genes with the elloramycin aglycone cluster. | nih.govcaister.com |

| 2'-demethoxy-elloramycin | 12a-demethyl-elloramycinone | 3-O-methylated L-olivose | Co-expression of oleandomycin sugar biosynthesis genes with the elloramycin aglycone cluster. | caister.com |

| 8-α-L-mycarosyl-elloramycinone | Elloramycinone | L-mycarose | Expression of a plasmid for NDP-L-mycarose biosynthesis in S. lividans 16F4. | nih.gov |

| 8-demethyl-8-(4-deacetyl)-α-L-chromosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | 4-deacetyl-L-chromose B | Expression of a plasmid for NDP-4-deacetyl-L-chromose B biosynthesis in S. lividans 16F4. | nih.gov |

| 8-O-d-glucosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-glucose | BioBricks expression platform for TDP-d-glucose biosynthesis. | researchgate.net |

| 8-O-d-digitoxosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-digitoxose | BioBricks expression platform for TDP-d-digitoxose biosynthesis. | researchgate.net |

| 8-O-4'-keto-d-digitoxosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | 4'-keto-d-digitoxose | BioBricks expression platform with a modified deoxysugar pathway. | researchgate.net |

| 8-O-d-fucosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-fucose | BioBricks expression platform for TDP-d-fucose biosynthesis. | researchgate.net |

| 8-O-d-allosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-allose | BioBricks expression platform for TDP-d-allose biosynthesis. | researchgate.net |

| 8-O-d-quinovosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | D-quinovose | BioBricks expression platform for TDP-d-quinovose biosynthesis. | researchgate.net |

| 8-demethyl-8-(4'-keto)-α-L-olivosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | 4'-keto-L-olivose | Expression of a 'sugar plasmid' for NDP-4-keto-L-olivose biosynthesis in S. lividans TK 24 (cos16F4). | researchgate.net |

These examples highlight the vast potential of metabolic engineering to create a rich diversity of natural product analogs. The continued exploration of new biosynthetic gene clusters and the development of more sophisticated genetic tools will undoubtedly lead to the discovery of novel this compound derivatives with enhanced therapeutic properties.

Advanced Research Methodologies Applied to Elloramycin D Studies

Genomic and Proteomic Approaches

The biosynthesis of complex natural products like Elloramycin (B1244480) D is a multi-step process orchestrated by a series of enzymes encoded by a dedicated set of genes known as a biosynthetic gene cluster (BGC). Genomic and proteomic approaches have been instrumental in identifying and characterizing these components.

Genome Mining for Biosynthetic Gene Cluster Discovery

Genome mining has been a cornerstone in the discovery of the genetic blueprint for Elloramycin D biosynthesis. Initial studies on the producer organism, Streptomyces olivaceus Tü2353, involved the screening of a cosmid library. researchgate.net One particular clone, cos16F4, was found to hybridize with gene probes from the structurally related tetracenomycin C biosynthetic gene cluster, indicating it likely contained the genes for the elloramycin aglycon. researchgate.net Expression of this cosmid in Streptomyces lividans resulted in the production of the aglycon intermediate, 8-demethyltetracenomycin C (8-DMTC), but not this compound itself. researchgate.netmicrobiologyresearch.org

Further sequencing of the 24.2 kb DNA insert in cos16F4 revealed the presence of 17 genes, designated as elm genes, involved in the biosynthesis of the polyketide moiety, sugar transfer, methylation, and export. researchgate.netmicrobiologyresearch.org However, this cluster was incomplete for the full biosynthesis of this compound. A significant finding was the discovery that the genes required for the biosynthesis of the L-rhamnose sugar moiety were located in a separate chromosomal locus. researchgate.netmicrobiologyresearch.org This rhamnose gene cluster, containing genes like rhaA, rhaB, rhaC, and rhaD, was identified elsewhere in the S. olivaceus chromosome. researchgate.net The involvement of this distal cluster was confirmed through gene inactivation experiments; for instance, inactivation of the rhaB gene led to the accumulation of the 8-DMTC aglycon. researchgate.netmicrobiologyresearch.org Co-expression of both the elm gene cluster (in cos16F4) and the rhamnose biosynthesis genes in S. lividans successfully led to the production of this compound, demonstrating the unusual split nature of its biosynthetic pathway. researchgate.netmicrobiologyresearch.org

| Gene/Cluster | Function | Key Findings | References |

| elm gene cluster (in cos16F4) | Biosynthesis of the aglycon (8-demethyltetracenomycin C) | Contains 17 genes for polyketide synthesis, tailoring, and export. Does not produce this compound on its own. | researchgate.netmicrobiologyresearch.org |

| rha gene cluster | Biosynthesis of L-rhamnose | Contains genes (rhaA, rhaB, rhaC, rhaD) for the sugar moiety. Located separately from the elm cluster. | researchgate.net |

| rhaB | Involved in L-rhamnose biosynthesis | Inactivation resulted in a non-producing mutant that accumulated the 8-DMTC aglycon. | researchgate.net |

Proteomic Analysis of Enzyme Functionality

Proteomic analyses, often coupled with genetic studies, provide insights into the function of the enzymes involved in the biosynthetic pathway. While specific, large-scale proteomic studies focused solely on this compound are not extensively detailed in the provided search results, the functional characterization of individual enzymes is a key aspect of understanding the biosynthesis. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for studying enzyme function in their native biological contexts. nih.gov This technique uses chemical probes that covalently modify the active sites of enzymes, allowing for their identification and characterization, often by mass spectrometry. nih.gov

The functions of several enzymes in the this compound pathway have been deduced through sequence homology and heterologous expression experiments. For example, the elmGT gene within the elm cluster codes for a flexible glycosyltransferase, an enzyme responsible for attaching the sugar moiety to the aglycon. asm.orgcaister.com This enzyme has been shown to be remarkably versatile, capable of transferring various deoxysugars to 8-demethyltetracenomycin C. caister.comresearchgate.net Other enzymes, such as methyltransferases encoded by genes like elmD, are responsible for specific methylation steps on both the tetracyclic ring and the sugar moiety. secondarymetabolites.org The functionality of these enzymes is often confirmed by observing the accumulation of specific intermediates when their corresponding genes are inactivated or by the production of modified compounds when they are expressed with altered substrates.

Spectroscopic and Chromatographic Techniques in Research

The isolation and structural determination of this compound and its biosynthetic intermediates rely heavily on a combination of chromatographic and spectroscopic methods.

Advanced NMR Spectroscopy for Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. researchgate.netipb.pt Advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise connectivity and stereochemistry of the molecule. ipb.ptgu.se

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. phcogj.com For more complex structures, 2D NMR experiments are crucial. researchgate.netgu.se Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations, helping to piece together spin systems within the molecule. gu.semdpi.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine direct and long-range correlations between protons and carbons, respectively, which is vital for assembling the carbon skeleton and linking different structural fragments. gu.semdpi.com The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY, provides information about the spatial proximity of atoms, which is critical for determining the relative stereochemistry of the molecule. ipb.pt

| NMR Technique | Information Obtained | Application in this compound Studies |

| ¹H and ¹³C NMR | Chemical shifts and coupling constants of protons and carbons. | Provides a basic "fingerprint" of the molecule. phcogj.com |

| COSY/TOCSY | Proton-proton correlations within spin systems. | Helps to identify the individual sugar and aglycon fragments. gu.semdpi.com |

| HSQC | Direct one-bond proton-carbon correlations. | Assigns protons to their directly attached carbons. gu.semdpi.com |

| HMBC | Long-range (2-3 bond) proton-carbon correlations. | Connects different structural fragments and establishes the overall carbon skeleton. gu.semdpi.com |

| NOESY | Through-space proton-proton correlations. | Determines the relative stereochemistry and conformation of the molecule. ipb.pt |

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for identifying and quantifying metabolites in complex mixtures. mdpi.comnih.gov In the context of this compound research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolite profiling. mdpi.com This technique allows for the detection and identification of this compound and its biosynthetic intermediates in the culture extracts of S. olivaceus and its mutants. mdpi.comasm.org

By comparing the metabolite profiles of the wild-type strain with those of genetically engineered mutants, researchers can identify the specific intermediates that accumulate when a particular gene in the biosynthetic pathway is disrupted. researchgate.net The high resolution and accuracy of modern mass spectrometers can provide the elemental composition of a metabolite, and fragmentation patterns obtained through MS/MS experiments can yield structural information, aiding in the identification of known and novel compounds. mdpi.com

Chromatographic Separations for Compound Isolation

The isolation and purification of this compound from complex fermentation broths is a critical step for its structural elucidation and biological testing. This is typically achieved through a series of chromatographic techniques. researchgate.netresearchgate.net Column chromatography, using stationary phases like silica (B1680970) gel, is often employed as an initial purification step to separate compounds based on their polarity. researchgate.net

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govuky.edu Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of anthracyclines. nih.gov By carefully selecting the column chemistry and optimizing the mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), this compound can be separated from other closely related metabolites. nih.govfrontiersin.org Preparative HPLC allows for the isolation of sufficient quantities of the pure compound for detailed spectroscopic analysis and bioactivity assays. nih.gov

Genetic Manipulation and Recombinant DNA Techniques

The study of this compound and its related compounds has been significantly advanced by the application of genetic manipulation and recombinant DNA technology. caister.com These techniques provide a powerful alternative to traditional chemical synthesis for generating novel bioactive compounds by directly altering the biosynthetic pathways in producer organisms or heterologous hosts. caister.com The elloramycin biosynthetic pathway, in particular, has served as a model system for applying these methods to generate new natural product analogs through combinatorial biosynthesis. nih.gov

Initial breakthroughs involved the isolation and cloning of the elloramycin biosynthetic gene cluster from Streptomyces olivaceus Tü2353 onto a cosmid vector, designated cos16F4. nih.govresearchgate.net This recombinant plasmid was found to contain the essential genes for producing the aglycone core of elloramycin. researchgate.net Subsequent research has focused on expressing this gene cluster in various host organisms and combining it with genes from other biosynthetic pathways to create hybrid molecules. caister.comresearchgate.net These molecular genetic approaches have been instrumental in elucidating the function of individual genes, understanding the enzymatic steps of the pathway, and generating a diverse library of new tetracenomycin and elloramycin derivatives. caister.comnih.gov

BioBricks Standard Utilization in Pathway Engineering

A significant advancement in the metabolic engineering of the elloramycin pathway has been the adoption of the BioBricks® standard. nih.gov This synthetic biology approach utilizes standardized genetic parts that can be easily assembled and combined, facilitating the rapid construction and testing of engineered biosynthetic pathways. nih.gov Researchers have developed a genetic toolbox based on the BioBricks® [RFC 10] cloning standard specifically for engineering the biosynthesis of tetracenomycins in the heterologous host Streptomyces coelicolor M1146. nih.govresearchgate.net

All BioBricks® parts are synthesized with standardized prefix and suffix sequences (5′-GAATTCGCGGCCGCTTCTAGAG-3′ and 5′-TACTAGTAGCGGCCGCTGCAG-3′, respectively) to ensure compatibility and streamline the cloning process. nih.govresearchgate.net This system has been used to create gene cassettes for various purposes, including the engineering of deoxysugar biosynthetic pathways and the modulation of central carbon metabolism. nih.govnih.gov For example, to reconstitute the production of elloramycin in a heterologous host, BioBricks® gene cassettes encoding the TDP-L-rhamnose biosynthetic pathway were designed and expressed. nih.govacs.org This modular approach allows for the co-expression of multiple gene sets, setting the stage for producing novel tetracenomycins through combinatorial biosynthesis. nih.govdntb.gov.ua

Table 1: Examples of BioBricks® Gene Cassettes for Elloramycin Pathway Engineering

| Cassette Name | Encoded Pathway/Genes | Purpose in Elloramycin/Tetracenomycin Biosynthesis | Reference |

| pRHAM1-4 | TDP-L-rhamnose biosynthetic pathway (e.g., mtmD, oleE, oleL, oleU) | Reconstitution of elloramycin production by providing the necessary sugar moiety. nih.govacs.org | nih.govacs.org |

| vhb hemoglobin | Vitreoscilla stercoraria hemoglobin | To improve oxygen utilization in the host strain. nih.govresearchgate.net | nih.govresearchgate.net |

| accA2BE | Acetyl-CoA carboxylase | To enhance the supply of malonyl-CoA, a key building block for the polyketide core. nih.govresearchgate.net | nih.govresearchgate.net |

| sco6196 | Acyltransferase | A metabolic switch to mobilize triacylglycerols for acetyl-CoA production. nih.govresearchgate.net | nih.govresearchgate.net |

Construction of Expression Vectors and Mutant Libraries

The construction of expression vectors is a cornerstone of the genetic research on elloramycin. maine.edu The primary vector, cosmid cos16F4, carries a 24.2 kb DNA insert from S. olivaceus containing 17 genes essential for the biosynthesis of the elloramycin aglycone, 8-demethyltetracenomycin C. researchgate.netresearchgate.net The expression of cos16F4 in heterologous hosts like Streptomyces lividans and Streptomyces albus successfully produced this aglycone intermediate. caister.comnih.gov

To overcome the genetic instability associated with extrachromosomal plasmids, researchers have developed integrating expression systems. nih.gov The elloramycin biosynthetic gene cluster was engineered into a C31-integrating cassette (cos16F4iE) and incorporated into the chromosome of Streptomyces coelicolor M1146. nih.govnih.gov This strain provides a stable platform for the consistent production of tetracenomycins and serves as a chassis for further engineering. nih.gov

These expression systems are pivotal for creating mutant libraries and generating novel compounds via combinatorial biosynthesis. caister.comcreative-biogene.com By co-expressing the cos16F4 cosmid with plasmids carrying genes from other natural product pathways, a variety of hybrid analogs have been produced. caister.com For instance, genes from the oleandomycin (B1677203) biosynthetic pathway of S. antibioticus were used to generate new elloramycin analogs with different sugar moieties, such as L-olivose and L-oleandrose. caister.comresearchgate.net Furthermore, the remarkable substrate flexibility of the elloramycin glycosyltransferase, ElmGT, which can transfer over 20 different TDP-deoxysugar donors, has been exploited to create a large library of glycosylated tetracenomycin derivatives. nih.govnih.govacs.org

Table 2: Key Expression Systems and Hosts in Elloramycin Research

| Vector/System | Vector Type | Key Genes | Host Organism(s) | Purpose | Reference |

| cos16F4 | Cosmid (episomal) | elm genes for aglycone biosynthesis | S. lividans, S. albus, S. coelicolor | Production of 8-demethyltetracenomycin C; combinatorial biosynthesis. caister.comnih.govresearchgate.net | caister.comnih.govresearchgate.net |

| cos16F4iE | Integrating cassette (phiC31) | elm genes for aglycone biosynthesis | S. coelicolor M1146 | Stable, improved production of tetracenomycins. nih.govnih.gov | nih.govnih.gov |

| pKOL | "Sugar plasmid" | Genes for NDP-4-keto-L-olivose | S. lividans TK 24 (cos16F4) | Generation of a novel keto-sugar analog. researchgate.net | researchgate.net |

| pEM4RO | Expression plasmid | rhaA, rhaB, rhaC, rhaD (rhamnose biosynthesis) | S. lividans (with cos16F4) | Reconstitution of elloramycin production. researchgate.net | researchgate.net |

Computational Biology and Bioinformatics for Pathway Analysis

Computational biology and bioinformatics are indispensable tools for interpreting the large datasets generated from genomic sequencing and metabolic engineering experiments related to this compound. nih.govpreprints.org While specific computational studies focusing exclusively on the this compound pathway are not extensively detailed, the application of general bioinformatics principles is evident in the research. These computational methods are crucial for identifying gene function, analyzing pathways, and guiding experimental design. preprints.orgplos.org

A primary application of bioinformatics is the analysis of sequenced gene clusters. researchgate.net For example, the 24.2 kb insert in cosmid cos16F4 was sequenced, and bioinformatics tools were used to identify 17 open reading frames (ORFs) believed to be involved in elloramycin biosynthesis. researchgate.netresearchgate.net By comparing the predicted protein sequences with those in public databases, researchers can assign putative functions to these ORFs, identifying genes likely responsible for the polyketide synthase complex, glycosyltransferases, methyltransferases, and tailoring enzymes. researchgate.netresearchgate.net

Pathway enrichment analysis (PEA) is a computational method used to identify biological pathways that are overrepresented in a set of genes. plos.orgnih.gov In the context of elloramycin, such tools can help elucidate how engineered genes or mutations affect global metabolism in the host organism. Furthermore, computational modeling is increasingly used to understand enzyme structure and function. researchgate.netpreprints.org For an enzyme like ElmGT, which exhibits broad substrate promiscuity, molecular modeling could help predict its interactions with various sugar donors, thereby guiding the rational design of new glycodiversification experiments. nih.gov As bioinformatics tools for data analysis, visualization, and interpretation continue to advance, they will play an increasingly vital role in understanding and engineering complex biosynthetic pathways like that of elloramycin. nih.govbio.tools

Future Perspectives in Elloramycin D Research

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of elloramycins involves a type II polyketide synthase (PKS) system that assembles the characteristic tetracenomycin core, followed by a series of tailoring reactions, including crucial glycosylation and methylation steps. acs.orgutupub.fi A significant breakthrough was the discovery that the genes for elloramycin (B1244480) biosynthesis are unconventionally located in two separate chromosomal loci in Streptomyces olivaceus. researchgate.netnih.gov One cluster (the elm genes) directs the synthesis of the aglycon, 8-demethyltetracenomycin C (8-DMTC), while a second, distant cluster (the rha genes) is responsible for producing the TDP-L-rhamnose sugar moiety. researchgate.netnih.gov

Despite this progress, several ambiguities remain that represent key areas for future research:

Regulatory Crosstalk: The mechanism controlling the coordinated expression of these two physically separate gene clusters is not fully understood. Future studies should focus on identifying the regulatory elements and transcription factors that ensure the timely production of both the aglycon and the deoxysugar for efficient assembly.

Sequence of Tailoring Reactions: The precise order of the final tailoring steps following glycosylation—specifically the multiple O-methylations on the rhamnose sugar—requires further clarification. acs.org While three methyltransferase genes (elmMI, elmMII, elmMIII) have been identified, the exact sequence and substrate specificity of each enzyme in converting the initial glycosylated intermediate into the final Elloramycin D structure needs to be confirmed through detailed in vitro enzymatic assays. ebi.ac.uk

Function of Ancillary Genes: The originally sequenced cosmid containing the elm gene cluster also held eight open reading frames (ORFs) with no obvious role in elloramycin biosynthesis. researchgate.netnih.gov The potential involvement of these or other uncharacterized genes in regulation, resistance, or transport remains an open question.

A proposed scheme of the key characterized genes and their functions is detailed in the table below.

| Gene | Proposed Function in Elloramycin Biosynthesis | Source(s) |

| Aglycon Cluster (elm) | ||

| elmKLM | Aromatic polyketide synthase (PKS); forms the decaketide backbone. | acs.org |

| elmNIJ | Cyclases; catalyze the cyclization of the polyketide intermediate. | acs.org |